molecular formula C26H27N3O6 B4037365 N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide)

N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide)

Cat. No.: B4037365
M. Wt: 477.5 g/mol
InChI Key: HMELFHTXPLFARR-UHFFFAOYSA-N
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Description

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and amide linkages

Scientific Research Applications

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide) typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzene derivative, followed by the introduction of phenoxybutanamide groups. Common reagents used in these reactions include nitrobenzene, phenol, and butanoyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide) involves its interaction with specific molecular targets and pathways. The nitro groups and aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(ethane-1,2-diyl)bis(benzamides): These compounds share a similar bis-amide structure but differ in the substituents on the aromatic rings.

    Benzidine-based azo dyes: These compounds have similar aromatic structures and are used in dyeing and pigmentation applications.

Uniqueness

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide) is unique due to its combination of nitro groups, phenoxybutanamide moieties, and aromatic rings. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-[4-nitro-3-(2-phenoxybutanoylamino)phenyl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-3-23(34-19-11-7-5-8-12-19)25(30)27-18-15-16-22(29(32)33)21(17-18)28-26(31)24(4-2)35-20-13-9-6-10-14-20/h5-17,23-24H,3-4H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMELFHTXPLFARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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